Paraxanthine

Descripción general

Descripción

Paraxantina, también conocida como 1,7-dimetilxantina, es un metabolito de la cafeína y pertenece a la familia de las xantinas alcaloides. Se encuentra principalmente en los humanos y otros animales como resultado del metabolismo de la cafeína. La paraxantina es conocida por sus efectos estimulantes en el sistema nervioso central, similares a la cafeína .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La paraxantina se puede sintetizar mediante la metilación de la guanosina en la posición 7-N y la posición 1-N, seguida de la hidrólisis de los grupos glucosilo . Otro método implica el uso de enzimas N-demetiladas bacterianas mutantes para producir paraxantina a partir de cafeína . Estos métodos normalmente requieren condiciones de reacción suaves y son adecuados para la producción industrial.

Métodos de producción industrial

La producción industrial de paraxantina a menudo implica procesos biocatalíticos que utilizan bacterias modificadas genéticamente como Escherichia coli. Estas bacterias están diseñadas para expresar enzimas específicas que convierten la cafeína en paraxantina con alta eficiencia . Este método es ventajoso debido a su alto rendimiento y su naturaleza respetuosa con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de reacciones

La paraxantina experimenta varias reacciones químicas, que incluyen:

Oxidación: La paraxantina se puede oxidar para formar ácido 1,7-dimetilúrico.

Desmetilación: Se puede desmetilar para formar 7-metilxantina y posteriormente xantina.

Sustitución: La paraxantina puede participar en reacciones de sustitución, particularmente las que involucran sus grupos metilo.

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en las reacciones de la paraxantina incluyen enzimas del citocromo P450 para los procesos de oxidación y desmetilación. Estas reacciones normalmente ocurren en condiciones fisiológicas en el hígado .

Principales productos formados

Los principales productos formados a partir de las reacciones de la paraxantina incluyen ácido 1,7-dimetilúrico, 7-metilxantina y xantina .

Aplicaciones Científicas De Investigación

Ergogenic Effects in Sports Performance

Paraxanthine has been studied for its potential benefits in enhancing muscle mass, strength, and endurance. A recent study investigated the effects of this compound supplementation on exercise performance in mice. The results indicated significant improvements:

- Muscle Strength : this compound increased forelimb grip strength by 17% and treadmill exercise performance by 39% compared to control groups.

- Muscle Mass : Notable increases were observed in gastrocnemius (14%) and soleus (41%) muscle mass.

- Nitric Oxide Levels : this compound supplementation resulted in a 100% increase in nitric oxide levels, which is crucial for muscle performance and recovery .

Table 1: Summary of Ergogenic Effects

| Parameter | Control Group | This compound Group |

|---|---|---|

| Forelimb Grip Strength (%) | Baseline | +17% |

| Treadmill Performance (%) | Baseline | +39% |

| Gastrocnemius Muscle Mass (%) | Baseline | +14% |

| Soleus Muscle Mass (%) | Baseline | +41% |

| Nitric Oxide Levels (%) | Baseline | +100% |

Cognitive Function Enhancement

This compound has been found to improve cognitive functions, particularly when consumed with caffeine. A study highlighted that ingestion of this compound led to better cognitive performance post-exercise compared to caffeine alone. This suggests that this compound may enhance alertness and mental clarity without the adverse effects commonly associated with caffeine .

Safety Profile Compared to Other Methylxanthines

The safety of this compound has been a subject of investigation, especially in comparison to caffeine. Research indicates that this compound exhibits:

- Lower Toxicity : It shows less toxicity and fewer side effects than caffeine, particularly concerning cardiovascular and gastrointestinal issues.

- Anxiolytic Properties : Unlike caffeine, this compound may possess anxiolytic effects, making it a preferable choice for individuals sensitive to anxiety .

- Reduced Abuse Liability : Studies suggest that this compound has low abuse potential compared to caffeine, which is significant for long-term use .

Table 2: Safety Profile Comparison

| Parameter | Caffeine | This compound |

|---|---|---|

| Toxicity Level | Higher | Lower |

| Cardiovascular Effects | Increased BP | Minimal BP Increase |

| Anxiogenic Effects | Present | Absent |

| Abuse Liability | Moderate | Low |

Case Studies and Clinical Insights

Several studies have documented the effects of this compound in different contexts:

- A clinical trial demonstrated that participants who consumed this compound exhibited improved exercise tolerance and reduced fatigue levels compared to those taking caffeine.

- Another study highlighted the protective effects of this compound on dopaminergic neurons, suggesting its potential role in neuroprotection against degeneration .

Mecanismo De Acción

La paraxantina ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina, similar a la cafeína . Tiene una mayor afinidad por los receptores de adenosina A1, A2A y A2B en comparación con la cafeína, lo que contribuye a sus efectos estimulantes más fuertes . Además, la paraxantina inhibe la actividad de la fosfodiesterasa, lo que lleva a un aumento de los niveles de AMPc y una mayor liberación de neurotransmisores . Esto da como resultado una mejora de la función cognitiva, un aumento del estado de alerta y una reducción de la fatiga .

Comparación Con Compuestos Similares

La paraxantina es similar a otros alcaloides xantínicos como la cafeína, la teofilina y la teobromina. Tiene propiedades únicas que la distinguen de estos compuestos:

Actividad Biológica

Paraxanthine, a prominent metabolite of caffeine, has garnered attention for its unique biological activity and potential therapeutic benefits. This article delves into the pharmacological properties, mechanisms of action, and various biological effects of this compound, supported by recent research findings and data.

Overview of this compound

This compound (1,7-dimethylxanthine) is primarily formed in the liver through the demethylation of caffeine by cytochrome P450 enzymes, particularly CYP1A2. It constitutes approximately 80% of caffeine's metabolites in humans and exhibits a longer half-life than caffeine itself .

This compound exerts its effects through several mechanisms:

- Phosphodiesterase Inhibition : this compound selectively inhibits phosphodiesterase 9 (PDE9), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound enhances nitric oxide (NO) neurotransmission, leading to increased dopaminergic activity and improved cognitive function .

- Dopaminergic Activity : Research indicates that this compound significantly elevates extracellular dopamine levels in the brain, particularly in the dorsolateral striatum. This effect is more pronounced than that observed with caffeine .

- Cognitive Enhancement : Studies have shown that acute ingestion of this compound can improve memory, attention, and executive function. A single dose of 200 mg has been linked to enhanced cognitive performance in healthy individuals .

Cognitive Function

Recent studies illustrate that this compound administration leads to measurable improvements in cognitive tasks. For example, a randomized controlled trial demonstrated significant enhancements in short-term memory and attention following this compound ingestion compared to placebo .

Physical Performance

A study evaluating the effects of this compound on physical performance found that supplementation resulted in notable increases in muscle mass and strength. Specifically:

- Grip Strength : Increased by 17%

- Treadmill Performance : Improved by 39%

- Muscle Mass : Gastrocnemius and soleus muscles increased by 14% and 41%, respectively .

This suggests that this compound may serve as an effective ergogenic aid for athletes.

Cardiovascular Health

This compound has been shown to positively impact cardiovascular health by increasing nitric oxide levels while reducing triglycerides and total cholesterol. These changes indicate potential benefits for heart health and metabolic profiles .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Psychostimulant Profile : this compound's unique profile as a psychostimulant was highlighted in a study where it was shown to have more potent locomotor activating effects compared to caffeine, theophylline, and theobromine .

- Cognitive Enhancements : In trials assessing cognitive function, participants reported improved performance on tasks measuring executive function after consuming this compound .

- Metabolic Studies : Research into the pharmacokinetics of this compound revealed slower absorption rates compared to caffeine but significant metabolic activity following ingestion .

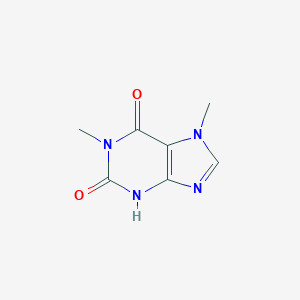

Propiedades

IUPAC Name |

1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052281 | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow fine crystals; [MSDSonline], Solid | |

| Record name | 1,7-Dimethylxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-59-6 | |

| Record name | Paraxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | paraxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

351 - 352 °C | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.